Boc-beta-cyano-D-alanine

概要

説明

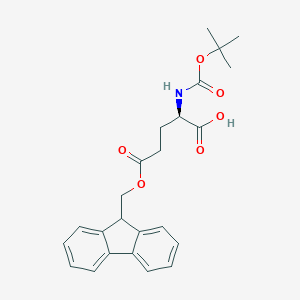

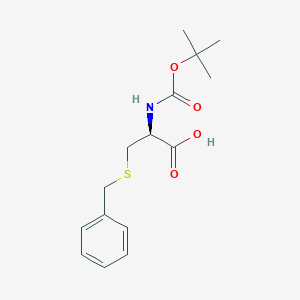

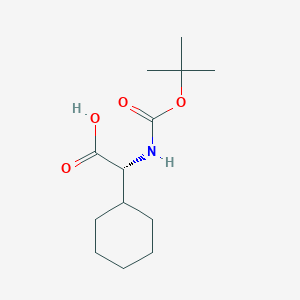

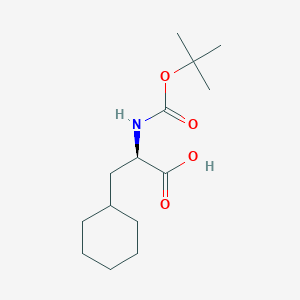

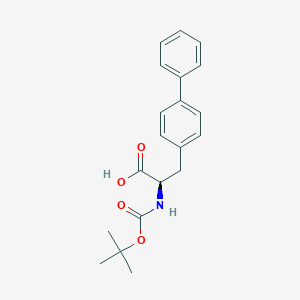

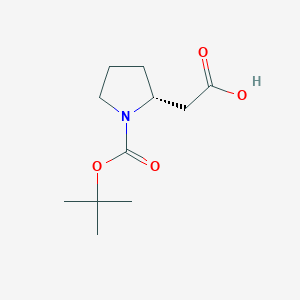

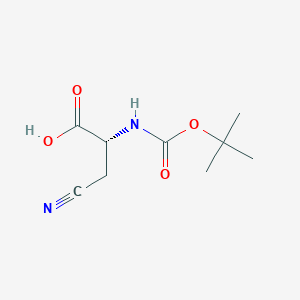

Boc-beta-cyano-D-alanine is an organic compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 . It appears as a white powder .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as this compound, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

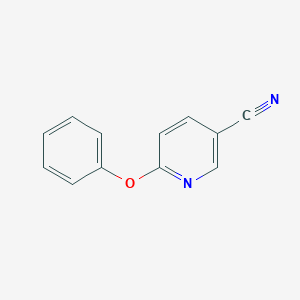

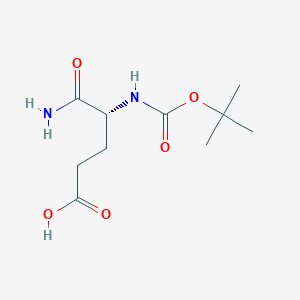

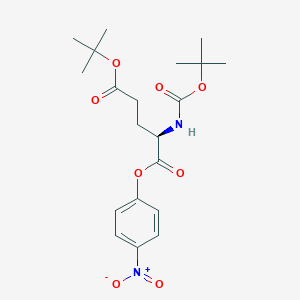

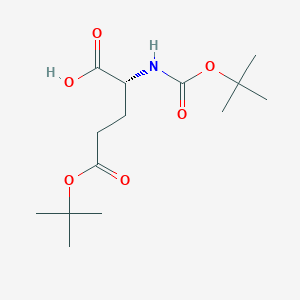

The molecular structure of this compound consists of a Boc-protected amino group and a cyano group attached to the beta carbon of alanine .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

This compound is a white powder with a molecular weight of 214.22 . Its density is approximately 1.204 g/cm3 . The melting point is around 80-81 °C, and the boiling point is predicted to be 408.6 °C .科学的研究の応用

Crystallographic and Structural Studies

One of the prominent applications of Boc-beta-cyano-D-alanine and related compounds is in crystallographic and structural studies to understand peptide interactions and the formation of amyloid-like fibrils. For instance, a study demonstrated the use of a model tripeptide, incorporating beta-alanine and other non-coded amino acids, to form an infinite parallel beta-sheet structure, providing insights into amyloid aggregate formation, which is characteristic of neurodegenerative diseases (Maji, Drew, & Banerjee, 2001). Similarly, the synthesis of β-lactam-containing ferrocene peptides, involving Boc-protected amino acids, sheds light on the stabilization of peptide conformations in solution through intramolecular hydrogen bonds (Kovač et al., 2009).

Solid-Phase Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), derivatives like this compound play a crucial role in constructing complex peptide structures on solid supports. This is exemplified by the development of an orthogonally protected alpha,alpha-bis(aminomethyl)-beta-alanine building block for the construction of glycoconjugates, highlighting the importance of such compounds in synthesizing structurally diverse and functionally rich peptides (Katajisto et al., 2002).

Molecular Engineering and Biotechnological Production

Furthermore, advances in molecular engineering and biotechnological production of β-alanine showcase the utility of related enzymes and pathways in synthesizing β-alanine, a component critical for various physiological functions and industrial applications. Studies have focused on enhancing the activity and stability of enzymes like L-aspartate-α-decarboxylase, which is involved in β-alanine production, through genetic modifications, demonstrating the interplay between synthetic amino acid derivatives and biotechnological advancements (Pei et al., 2017).

Analytical and Environmental Studies

In analytical chemistry, the differentiation and identification of Boc-protected amino acid isomers by electrospray ionization tandem mass spectrometry (ESI-MS/MS) highlight the importance of such compounds in analytical protocols, offering precise methodologies for characterizing complex peptide structures (Raju et al., 2010). Additionally, the development of analytical protocols for identifying neurotoxic amino acids like BMAA in biological samples underscores the critical role of these synthetic derivatives in environmental safety and health research (Spáčil et al., 2010).

作用機序

Target of Action

Boc-beta-cyano-D-alanine, also known as Boc-beta-cyano-D-Ala-OH, is an organic compound that is commonly used as an intermediate in organic synthesis . It is also used to study the chemical properties of amino acids and the interactions between ligands and receptors .

Mode of Action

This interaction can result in a variety of effects, depending on the specific target and the context in which the interaction occurs .

Biochemical Pathways

Given its use as an intermediate in organic synthesis and its role in studying amino acid properties and ligand-receptor interactions, it is likely that the compound can influence a variety of biochemical processes .

Pharmacokinetics

It is known that the compound is a solid, usually white crystal, that is stable at room temperature but decomposes at high temperatures . It is a hydrophilic compound with low solubility in water .

Result of Action

Given its use in organic synthesis and in studying amino acid properties and ligand-receptor interactions, it is likely that the compound can have a variety of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature but decomposes at high temperatures . Additionally, its hydrophilic nature and low solubility in water can affect its action and efficacy .

Safety and Hazards

生化学分析

Biochemical Properties

Boc-beta-cyano-D-alanine is typically used as an intermediate in organic synthesis . It can also be used to study the chemical properties of amino acids and the interactions between ligands and receptors .

Cellular Effects

It is known that the compound can interact with various biomolecules within cells, potentially influencing cell function .

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature but decomposes at high temperatures .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can interact with various biomolecules, potentially influencing its localization or accumulation .

Subcellular Localization

It is known that the compound can interact with various biomolecules, potentially influencing its activity or function .

特性

IUPAC Name |

(2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKMLPKBZQTAMQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427148 | |

| Record name | Boc-beta-cyano-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184685-17-4 | |

| Record name | Boc-beta-cyano-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。